1-Ethoxycyclopropanol
Overview
Description
1-Ethoxycyclopropanol is an organic compound with the molecular formula C5H10O2 It is a colorless to yellow liquid that is known for its unique structure, which includes a cyclopropane ring bonded to an ethoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopropanol can be synthesized through several methods. One common method involves the reaction of cyclopropanone with ethanol in the presence of an acid catalyst. Another method involves the reaction of ethyl 3-chloropropanoate with sodium in anhydrous toluene, followed by the addition of chlorotrimethylsilane and subsequent methanolysis .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving distillation under reduced pressure to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxycyclopropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclopropanol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under acidic or basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropanol derivatives.
Substitution: Various substituted cyclopropanols depending on the reagents used.
Scientific Research Applications
1-Ethoxycyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-ethoxycyclopropanol involves its interaction with various molecular targets. It can act as a substrate for dehydrogenase enzymes, leading to the formation of secondary alcohols. The compound’s reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Cyclopropanol: Similar in structure but lacks the ethoxy group.
Cyclopropanone: The parent compound without the ethoxy and hydroxyl groups.
1-Methoxycyclopropanol: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Ethoxycyclopropanol is unique due to the presence of both an ethoxy group and a hydroxyl group attached to the cyclopropane ring.
Biological Activity
1-Ethoxycyclopropanol (ECP) is an organic compound with the molecular formula CHO. Its unique structure, which includes a cyclopropane ring, an ethoxy group, and a hydroxyl group, contributes to its diverse biological activities. This article explores the biological activity of ECP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of Biological Activity
This compound has garnered interest in various fields due to its potential interactions with biological systems. Research indicates that it may act as a substrate for dehydrogenase enzymes, facilitating the formation of secondary alcohols. The cyclopropane ring's reactivity allows ECP to participate in ring-opening reactions under certain conditions, which can lead to the generation of biologically active metabolites .
The primary mechanisms through which ECP exhibits biological activity include:
- Enzyme Interaction : ECP is studied for its potential interactions with various enzymes, particularly those involved in metabolic pathways. Its structure allows it to fit into enzyme active sites, potentially altering enzyme kinetics and influencing metabolic processes.
- Metabolite Formation : The compound can undergo metabolic transformations that yield biologically active derivatives. For instance, the ring-opening reaction can produce compounds with distinct pharmacological properties .
- Chemical Reactivity : The presence of the hydroxyl group enhances its reactivity, making it a suitable candidate for further chemical modifications that could lead to new therapeutic agents .
Case Study 1: Enantioselective Synthesis
A study demonstrated the enantioselective synthesis of cyclopropanone equivalents from ECP derivatives. This research highlighted the potential of ECP as a precursor in synthesizing chiral compounds with significant biological activity. The resulting compounds exhibited promising results in terms of selectivity and yield, indicating that ECP derivatives could serve as valuable building blocks in pharmaceutical chemistry .
Case Study 2: Interaction with Dehydrogenases
Research has shown that ECP can interact with dehydrogenase enzymes, leading to the formation of secondary alcohols. This interaction suggests that ECP may play a role in metabolic pathways involving alcohol dehydrogenases, which are crucial for drug metabolism and detoxification processes in humans .
Comparative Biological Activity
To better understand the biological activity of this compound relative to other similar compounds, a comparison table is provided below:
Future Research Directions
Further research is necessary to fully elucidate the biological activity of this compound. Potential areas for exploration include:
- Therapeutic Applications : Investigating the efficacy of ECP and its derivatives in treating specific diseases or conditions.
- Mechanistic Studies : Detailed studies on how ECP interacts with various enzymes and metabolic pathways.
- Synthesis of Derivatives : Exploring modifications to the ECP structure to enhance its biological activity and selectivity.
Properties
IUPAC Name |
1-ethoxycyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYAYFNIVUIJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449927 | |
Record name | 1-ethoxycyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13837-45-1 | |
Record name | 1-ethoxycyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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